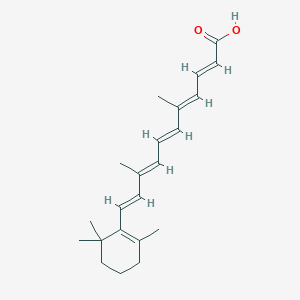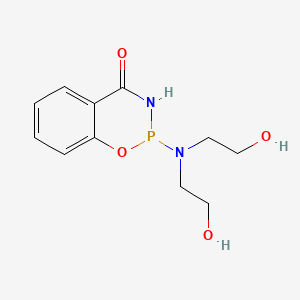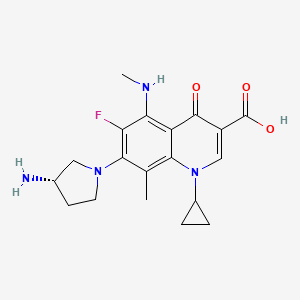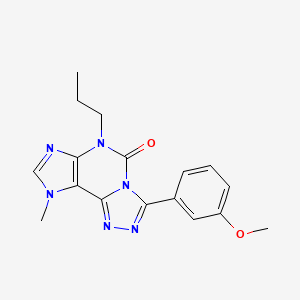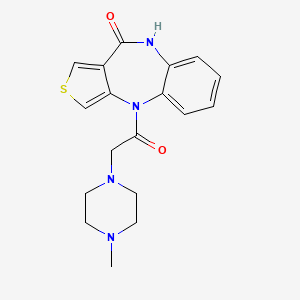
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- is a complex organic compound belonging to the thienobenzodiazepine class. This compound is characterized by its unique structure, which includes a thieno ring fused to a benzodiazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a thieno ring with a benzodiazepine precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olanzapine: A thienobenzodiazepine used in the treatment of schizophrenia and bipolar disorder.
Telenzepine: An analog of pirenzepine, used as an antagonist to M1-receptor.
Uniqueness
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- is unique due to its specific structural features and the presence of the piperazinylacetyl group, which may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
80880-93-9 |
|---|---|
Molekularformel |
C18H20N4O2S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C18H20N4O2S/c1-20-6-8-21(9-7-20)10-17(23)22-15-5-3-2-4-14(15)19-18(24)13-11-25-12-16(13)22/h2-5,11-12H,6-10H2,1H3,(H,19,24) |
InChI-Schlüssel |
SZSCWPDMHVMTEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3NC(=O)C4=CSC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)
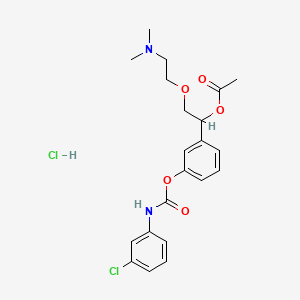

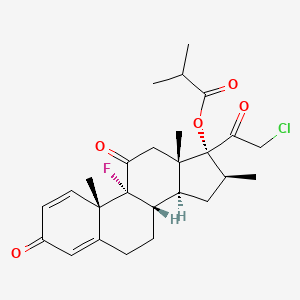
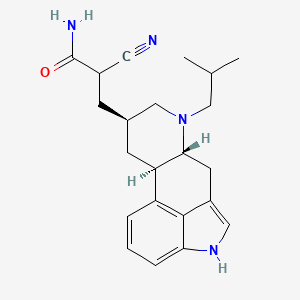
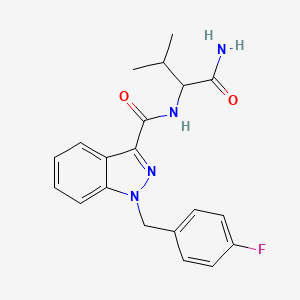
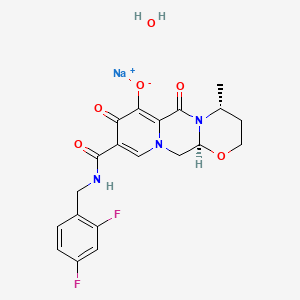


![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
